molecular formula C8H5F2NO4 B1420465 2,2-Difluoro-2-(4-nitrophenyl)acetic acid CAS No. 206360-56-7

2,2-Difluoro-2-(4-nitrophenyl)acetic acid

Cat. No.: B1420465
CAS No.: 206360-56-7
M. Wt: 217.13 g/mol
InChI Key: RZESONLWCQFNHX-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-nitrophenyl)acetic acid: is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: 2,2-Difluoro-2-(4-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects . The nitro group can also participate in redox reactions, influencing the compound’s activity and stability .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid
  • 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
  • 2,2-Difluoro-2-(4-aminophenyl)acetic acid

Comparison: 2,2-Difluoro-2-(4-nitrophenyl)acetic acid is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential biological activity . In comparison, similar compounds with different substituents may exhibit varying degrees of reactivity and biological effects, making this compound a valuable compound for research and development .

Properties

IUPAC Name

2,2-difluoro-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-1-3-6(4-2-5)11(14)15/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZESONLWCQFNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674825
Record name Difluoro(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206360-56-7
Record name Difluoro(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the above-described scheme, 2,2-difluoro-2-(4-nitrophenyl)acetic acid ethyl ester (Compound 2b; 147 mg, 0.6 mmol) and 1N NaOH solution (3 mL) were put into an eggplant flask, and the mixture was stirred at room temperature for 19 hours. After the reaction, the reaction mixture was neutralized with 5% HCl solution, extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2,2-difluoro-2-(4-nitrophenyl)acetic acid (Compound 4b) was obtained with a yield of 93%.
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147 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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